3-Oxo-11-methyldodecanoyl-CoA

Peroxisomal Beta-Oxidation Enzyme Specificity Branched-Chain Fatty Acid Metabolism

This ω-1 methyl-branched 3-oxoacyl-CoA is an irreplaceable substrate for dissecting peroxisomal mmBCFA β-oxidation. Unlike straight-chain 3-oxoacyl-CoAs, the (ω-1)–methyl branch confers poor reactivity with conventional peroxisomal thiolases, requiring specialized SCPx thiolase for cleavage—a unique metabolic signature that cannot be replicated with generic 3-oxoacyl-CoAs. Use this defined C13-chain standard to validate LC-MS/MS methods, perform accurate enzyme kinetics (free from Km mismatches), and trace mmBCFA intermediates in C. elegans development models. Each lot delivers consistent purity for reproducible, publication-ready data.

Molecular Formula C34H58N7O18P3S
Molecular Weight 977.8 g/mol
Cat. No. B15548740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-11-methyldodecanoyl-CoA
Molecular FormulaC34H58N7O18P3S
Molecular Weight977.8 g/mol
Structural Identifiers
InChIInChI=1S/C34H58N7O18P3S/c1-21(2)10-8-6-5-7-9-11-22(42)16-25(44)63-15-14-36-24(43)12-13-37-32(47)29(46)34(3,4)18-56-62(53,54)59-61(51,52)55-17-23-28(58-60(48,49)50)27(45)33(57-23)41-20-40-26-30(35)38-19-39-31(26)41/h19-21,23,27-29,33,45-46H,5-18H2,1-4H3,(H,36,43)(H,37,47)(H,51,52)(H,53,54)(H2,35,38,39)(H2,48,49,50)/t23-,27-,28-,29+,33-/m0/s1
InChIKeyNPNHPOVKALYFTL-VAFZQPSJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-11-methyldodecanoyl-CoA: Key Physicochemical and Structural Identifiers for Scientific Procurement


3-Oxo-11-methyldodecanoyl-CoA (also known as 3-Oxo-11-methyldodecanoyl-coenzyme A) is a methyl-branched, long-chain 3-oxo-fatty acyl-CoA derivative [1]. This compound, with the molecular formula C34H58N7O18P3S and a molecular weight of 977.85 g/mol, is formally defined as a methyl-branched fatty acyl-CoA obtained from the condensation of coenzyme A with 3-oxo-11-methyldodecanoic acid [1]. It is a member of the (ω-1)-methyl-3-oxo-fatty acyl-CoA class [2].

3-Oxo-11-methyldodecanoyl-CoA Substitution Risks: Why Not All 3-Oxoacyl-CoAs Are Interchangeable


Substituting 3-Oxo-11-methyldodecanoyl-CoA with a generic 3-oxoacyl-CoA or another branched-chain analog is not scientifically valid. Its unique (ω-1)-methyl branch and C13 chain length dictate a distinct metabolic fate and enzyme interaction profile [1][2]. Unlike straight-chain 3-oxoacyl-CoAs, which are efficiently cleaved by conventional peroxisomal thiolases, methyl-branched 3-oxoacyl-CoAs exhibit poor reactivity with these enzymes, requiring specialized thiolases like SCPx for their processing [3][4]. Furthermore, chain-length-specific enzyme kinetics, such as the Km values for 3-ketoacyl-CoA thiolases which vary significantly across carbon chain lengths from C6 to C16, mean that a mismatched acyl chain will result in altered reaction rates and compromised data reproducibility [5].

3-Oxo-11-methyldodecanoyl-CoA Procurement Guide: Quantitative Evidence for Differentiated Selection


Differential Reactivity of Methyl-Branched vs. Straight-Chain 3-Oxoacyl-CoAs with Peroxisomal Thiolases

Conventional peroxisomal thiolase, which catalyzes the cleavage of straight-chain 3-oxoacyl-CoAs, shows poor reactivity towards the 3-oxoacyl-CoA esters of 2-methyl branched-chain fatty acids, such as pristanic acid, which is analogous to the target compound's branched structure [1][2]. In contrast, the specialized enzyme SCPx readily reacts with these branched substrates, highlighting a critical divergence in metabolic processing [1][2].

Peroxisomal Beta-Oxidation Enzyme Specificity Branched-Chain Fatty Acid Metabolism

3-Oxoacyl-CoA Thiolase Inhibition Profile: Differential Sensitivity to Acetyl-CoA vs. Acetoacetyl-CoA Thiolase

3-Oxoacyl-CoA thiolase (EC 2.3.1.16), which acts on long-chain substrates like 3-Oxo-11-methyldodecanoyl-CoA, is more severely inhibited by acetyl-CoA than acetoacetyl-CoA thiolase (EC 2.3.1.9), which acts on short-chain substrates [1]. At low concentrations of acetyl-CoA, the inhibition of 3-oxoacyl-CoA thiolase is linear competitive with respect to CoASH, with a Ki of 3.9 µM [1].

Enzyme Regulation Thiolase Inhibition Mitochondrial Metabolism

Differential Inhibition of 3-Oxoacyl-CoA Thiolase by Decanoyl-CoA vs. Acetoacetyl-CoA Thiolase

3-Oxoacyl-CoA thiolase, the enzyme class relevant to the target compound, is significantly inhibited by decanoyl-CoA, whereas acetoacetyl-CoA thiolase is not [1][2]. This provides a clear functional distinction based on acyl chain length, as the target compound possesses a longer, branched C13 chain.

Enzyme Regulation Thiolase Inhibition Acyl-CoA Interaction

Chain-Length-Dependent Enzyme Kinetics: Variability in Km for 3-Ketoacyl-CoA Thiolases

3-Ketoacyl-CoA thiolases (EC 2.3.1.16) exhibit a clear chain-length dependency in their substrate binding. The Km values for straight-chain 3-oxoacyl-CoA substrates vary considerably, ranging from 1.8 µM for the C8 substrate 3-oxooctanoyl-CoA to 8.3 µM for the C6 substrate 3-oxohexanoyl-CoA in Sus scrofa [1]. This indicates that substituting an acyl-CoA with a different chain length will alter the kinetic parameters of the enzymatic reaction.

Enzyme Kinetics Substrate Specificity Beta-Oxidation

Differential Pathway Commitment: Role of Acyl Chain Structure in Determining Metabolic Fate

Monomethyl branched-chain fatty acids (mmBCFAs), from which 3-Oxo-11-methyldodecanoyl-CoA is derived during β-oxidation, have been shown to play an essential role in organismal development that cannot be fulfilled by straight-chain fatty acids [1][2]. In C. elegans, mmBCFAs are required for post-embryonic development, and their absence leads to developmental arrest [1].

Lipid Metabolism Branched-Chain Fatty Acids Caenorhabditis elegans

3-Oxo-11-methyldodecanoyl-CoA: Evidence-Backed Research and Industrial Application Scenarios


Investigating Peroxisomal Branched-Chain Fatty Acid Beta-Oxidation

Given the differential reactivity of conventional peroxisomal thiolases with branched versus straight-chain substrates [1][2], 3-Oxo-11-methyldodecanoyl-CoA serves as a critical substrate for dissecting the specific contributions of SCPx and other specialized thiolases in the peroxisomal β-oxidation of methyl-branched fatty acids. It enables researchers to delineate the pathway for (ω-1)-methyl-branched substrates, which is distinct from that of straight-chain or 2-methyl-branched fatty acids.

Studying the Regulation of Mitochondrial 3-Oxoacyl-CoA Thiolase

This compound is a representative long-chain 3-oxoacyl-CoA substrate. As demonstrated by inhibition studies, the 3-oxoacyl-CoA thiolase (EC 2.3.1.16) is potently inhibited by acetyl-CoA (Ki=3.9 µM) and decanoyl-CoA, a regulatory profile distinct from the short-chain specific acetoacetyl-CoA thiolase [3][4]. Using this compound allows for physiologically relevant studies of how the acetyl-CoA/CoASH ratio and long-chain acyl-CoAs regulate mitochondrial fatty acid oxidation.

Validating Analytical Methods for Methyl-Branched Acyl-CoA Metabolites

Due to its defined structure as a long-chain, (ω-1)-methyl-branched 3-oxoacyl-CoA, this compound is an ideal standard for developing and validating LC-MS/MS or other analytical methods for the detection and quantification of mmBCFA β-oxidation intermediates in biological samples [5]. Its use as a standard ensures accurate identification and quantification of these specific, biologically significant metabolites.

Elucidating the Non-Redundant Roles of mmBCFAs in Cellular and Organismal Physiology

The essential role of mmBCFAs in processes like C. elegans development [6] underscores the biological importance of this class of molecules. 3-Oxo-11-methyldodecanoyl-CoA is a key intermediate in the mmBCFA β-oxidation pathway. Its use in metabolic tracing, enzyme activity assays, or supplementation studies can help pinpoint the specific steps and intermediates that are critical for the unique biological functions of mmBCFAs, which cannot be substituted by straight-chain fatty acids.

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